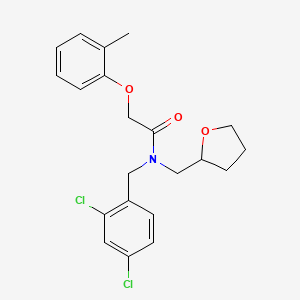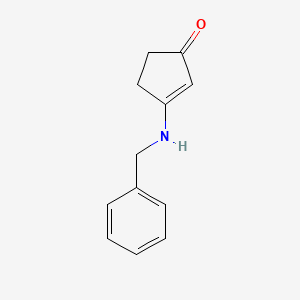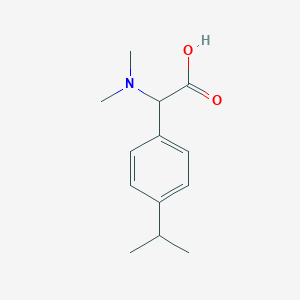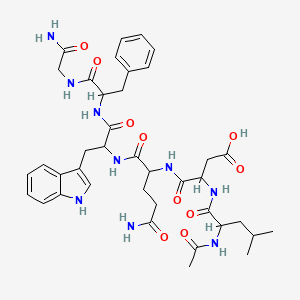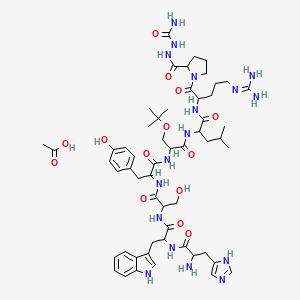
(S)-2-(pentafluoroethoxy)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(pentafluoroethoxy)propanoic acid: (S)-2-(trifluoromethoxy)propanoic acid , is a chiral organic compound with the following chemical structure:
(S)-2-(pentafluoroethoxy)propanoic acid
It belongs to the class of carboxylic acids and contains a trifluoromethoxy group attached to the propanoic acid backbone. The compound is optically active due to its chiral center.
Vorbereitungsmethoden
a. Synthetic Routes: Several synthetic routes exist for the preparation of (S)-2-(pentafluoroethoxy)propanoic acid. One common approach involves the reaction of (S)-2-chloropropanoic acid with pentafluoroethanol. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
b. Reaction Conditions: The reaction typically takes place under anhydrous conditions using a suitable solvent (e.g., dichloromethane or acetonitrile). The use of a Lewis acid catalyst, such as triethylamine or pyridine, enhances the yield. The reaction temperature is usually maintained around room temperature.
c. Industrial Production: While this compound is not produced on an industrial scale, it serves as an intermediate in the synthesis of other fluorinated compounds.
Analyse Chemischer Reaktionen
a. Types of Reactions:
(S)-2-(pentafluoroethoxy)propanoic acid: can undergo various chemical transformations, including:
Oxidation: It can be oxidized to form corresponding carboxylic acid derivatives.
Reduction: Reduction of the trifluoromethoxy group may yield different products.
Substitution: Nucleophilic substitution reactions can occur at the chiral center or the trifluoromethoxy group.
Oxidation: Reagents like potassium permanganate or chromic acid are commonly used.
Reduction: Hydrogen gas over a metal catalyst (e.g., palladium on carbon) or hydride reagents (e.g., lithium aluminum hydride) can reduce the compound.
Substitution: Nucleophiles (e.g., amines, alkoxides) react with the compound under appropriate conditions.
c. Major Products: The major products depend on the specific reaction conditions. For example, oxidation leads to the corresponding carboxylic acid, while reduction may yield alcohols or other derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-(pentafluoroethoxy)propanoic acid: finds applications in various fields:
Chemistry: It serves as a building block for designing new fluorinated compounds.
Biology: Researchers explore its interactions with biological molecules.
Medicine: Investigations focus on potential drug candidates derived from this compound.
Industry: Its unique properties make it valuable for specialty chemicals and materials.
Wirkmechanismus
The exact mechanism by which (S)-2-(pentafluoroethoxy)propanoic acid exerts its effects remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
(S)-2-(pentafluoroethoxy)propanoic acid: stands out due to its trifluoromethoxy group, which imparts unique chemical properties. Similar compounds include other fluorinated carboxylic acids, such as trifluoroacetic acid and perfluorooctanoic acid.
Remember that further research and experimentation are essential to fully understand the compound’s behavior and applications.
Eigenschaften
Molekularformel |
C5H5F5O3 |
|---|---|
Molekulargewicht |
208.08 g/mol |
IUPAC-Name |
2-(1,1,2,2,2-pentafluoroethoxy)propanoic acid |
InChI |
InChI=1S/C5H5F5O3/c1-2(3(11)12)13-5(9,10)4(6,7)8/h2H,1H3,(H,11,12) |
InChI-Schlüssel |
DNMMEJMGBUXSLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)OC(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


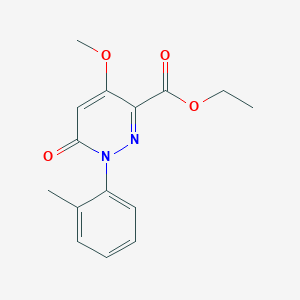
![3a-methyl-3-(2-methylphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12113466.png)

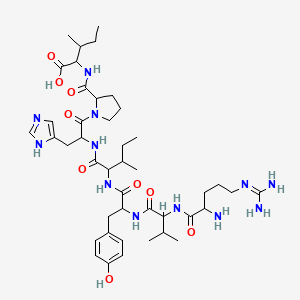
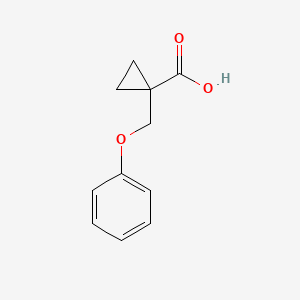
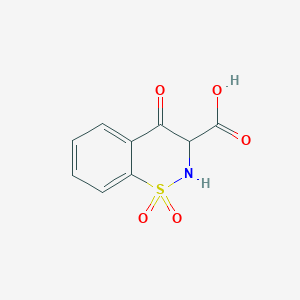
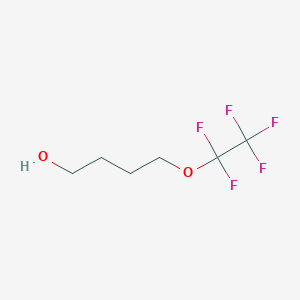
![Thiazolo[4,5-b]pyridin-2-amine,n-ethyl-](/img/structure/B12113499.png)
